2-(3,5-Difluorobenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a difluorophenylmethyl and a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-difluorobenzylamine with a suitable pyrimidine derivative in the presence of a base, such as triethylamine, in a solvent like dichloromethane . The reaction mixture is then heated to promote cyclization, leading to the formation of the desired triazolopyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
2-[(3,5-Difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: The compound is explored for its herbicidal properties, particularly in controlling broadleaf weeds in crops like soybeans and maize.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(3,5-difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Flumetsulam: A herbicide with a similar triazolopyrimidine structure, used for controlling broadleaf weeds.
Florasulam: Another herbicide with a triazolopyrimidine core, known for its effectiveness against a wide range of weeds.
Uniqueness
2-[(3,5-Difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorophenylmethyl group enhances its binding affinity to biological targets, making it a promising candidate for drug development and agrochemical applications.
Properties
Molecular Formula |
C18H12F2N4 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H12F2N4/c19-14-8-12(9-15(20)11-14)10-17-22-18-21-7-6-16(24(18)23-17)13-4-2-1-3-5-13/h1-9,11H,10H2 |
InChI Key |
KJCLWPQJJRAMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.